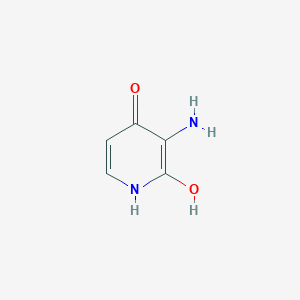

3-Aminopyridine-2,4-diol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-amino-4-hydroxy-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2/c6-4-3(8)1-2-7-5(4)9/h1-2H,6H2,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZLLDQBKULOWMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C(=C1O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50716280 | |

| Record name | 3-Amino-4-hydroxypyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50716280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103792-82-1 | |

| Record name | 3-Amino-4-hydroxypyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50716280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Theoretical and Computational Studies of 3 Aminopyridine 2,4 Diol

Quantum Chemical Calculations

Vibrational Analysis and Infrared (IR) Spectra Prediction

Ab Initio and Semi-Empirical Methods

Ab initio methods are a class of quantum chemistry methods based on first principles, without the inclusion of empirical parameters. mdpi.com These methods, while computationally intensive, can provide highly accurate results for molecular systems.

Hartree-Fock (HF) theory is a fundamental ab initio method that approximates the many-electron wavefunction as a single Slater determinant. While it provides a good starting point, it neglects electron correlation, which can be significant. researchgate.net Møller-Plesset perturbation theory, particularly at the second order (MP2), is a widely used method to incorporate electron correlation effects beyond the HF approximation. researchgate.nettandfonline.commostwiedzy.pl

MP2 calculations have been effectively used to study a variety of pyridine (B92270) derivatives. For instance, MP2/6-31+G(d,p) level of theory has been employed to determine equilibrium structures and vibrational spectra of complexes involving substituted pyridines. tandfonline.com Such calculations are crucial for understanding systems where electron correlation is important, such as in the study of π-π stacking interactions. researchgate.net Studies on pyridine dimers have shown that while HF calculations may fail to predict stable dimers, MP2 calculations correctly show them to be stable, highlighting the necessity of including electron correlation. researchgate.net

For a molecule like 3-Aminopyridine-2,4-diol, MP2 calculations would be essential for accurately predicting its geometry, rotational constants, and the energetics of its intermolecular interactions, particularly the subtle interplay of hydrogen bonding and potential π-stacking.

Density Functional Theory (DFT) has become a popular alternative to traditional ab initio methods due to its favorable balance of accuracy and computational cost. acs.orgresearchgate.net DFT methods, particularly those using hybrid functionals like B3LYP, often provide results comparable to MP2 for a fraction of the computational time. researchgate.netgrowingscience.com

However, the accuracy of DFT can vary depending on the functional used and the specific property being investigated. chemmethod.com For hydrogen-bonded systems like the pyridine-water complex, DFT methods with nonlocal exchange and correlation functionals have been shown to reproduce experimental data and ab initio results well. researchgate.net In contrast, for describing dispersion-driven interactions like π-stacking, standard DFT functionals often fail unless empirical dispersion corrections are included. acs.org

While MP2 is generally reliable for weak interactions, it can sometimes overestimate their strength. acs.org Therefore, a comparative approach, using both MP2 and various DFT functionals, is often the most robust strategy for computational studies. For this compound, this would involve benchmarking different methods against each other to ensure the reliability of the predicted properties.

Table 1: Illustrative Comparison of Computational Methods for Pyridine Derivatives

| Method | Basis Set | Property | Accuracy/Observation | Reference |

| MP2 | 6-31+G(d,p) | H-bond energies in pyridine-HX complexes | Provides reliable equilibrium structures and vibrational spectra. | tandfonline.com |

| MP2 | 6-311++G | π-stacking in pyridine dimer | Correctly predicts a stable dimer, unlike HF. | researchgate.net |

| DFT (B3LYP) | 6-31G | Geometry of pyridine-water complex | Good agreement with experimental rotational constants. | researchgate.net |

| DFT (B3LYP) | 6-311G** | Geometries of pyridinedicarboxylic acids | Good correlation with experimental results for stable geometries. | core.ac.uk |

| DFT (w/o dispersion correction) | - | π-stacking | Generally unsuitable for accurately describing long-range dispersion effects. | acs.org |

This table is illustrative and compiles findings from studies on various pyridine derivatives to show general trends in method performance.

Hartree-Fock and Møller-Plesset Perturbation Theory (MP2) Calculations

Computational Studies of Weak Molecular Interactions

The crystal structure and stability of molecular solids are governed by a network of weak intermolecular interactions. rsc.org For this compound, the presence of amino and hydroxyl groups suggests that hydrogen bonding will be a dominant interaction, complemented by π-stacking and van der Waals forces.

The amino (-NH₂) and hydroxyl (-OH) groups in this compound are excellent hydrogen bond donors, while the pyridine nitrogen and oxygen atoms are effective acceptors. This functionality allows for the formation of extensive hydrogen-bonding networks. In related hydroxypyridine systems, hydrogen bonds are observed to link molecules into chains, layers, and complex three-dimensional architectures. bibliomed.orgscispace.com For example, in the crystal structure of 2-bromo-4-hydroxypyridine, hydrogen bonding links molecules into chains. bibliomed.org Similarly, in complexes of 3-hydroxypyridine (B118123), N-H···O and O-H···O hydrogen bonds are the primary interactions dictating the supramolecular structure. nih.gov

The strength and geometry of these hydrogen bonds significantly influence the stability of the crystal lattice. nih.govacs.org Computational studies can quantify the energy of these interactions and predict the most likely hydrogen-bonding motifs. Ab initio calculations on complexes of substituted pyridines have shown that the nature of the hydrogen bond can range from traditional to proton-shared, depending on the proton affinity of the pyridine derivative. tandfonline.com

The pyridine ring in this compound allows for π-stacking interactions, which are a crucial component of the crystal packing in many aromatic and heteroaromatic systems. mdpi.com Computational studies on pyridine and its derivatives have revealed that the most stable π-stacking geometry is typically parallel-displaced, rather than a face-to-face sandwich arrangement. acs.orgchemrxiv.org This is attributed to a balance between attractive dispersion forces and Pauli repulsion. chemrxiv.org

The interaction energy for a pyridine dimer in a parallel-displaced geometry is calculated to be around -3.4 kcal/mol. acs.org The presence of substituents, like the amino and diol groups in this compound, will polarize the π-system, which can influence the strength and geometry of these interactions. acs.org Metal coordination to pyridine-containing ligands has been shown to enhance π-stacking energies by bolstering dipole-dipole attraction. mdpi.com DFT calculations that include dispersion corrections are essential for accurately modeling these interactions. acs.org

For instance, in some fluorene (B118485) derivatives, H···H contacts can represent over 50% of the intermolecular interactions, indicating the importance of van der Waals forces in stabilizing the crystal packing. mdpi.com Computational methods can be used to calculate the total interaction energy within a crystal, which includes the contributions from hydrogen bonding, π-stacking, and van der Waals forces, providing a complete picture of the crystal's cohesive energy. iucr.org

Table 2: Typical Weak Intermolecular Interactions in Substituted Pyridine Systems

| Interaction Type | Typical Distance (Å) | Energy (kcal/mol) | Structural Role | Reference |

| N-H···O Hydrogen Bond | ~2.7 - 2.9 | Strong | Formation of dimers, chains, and sheets. | nih.govnih.gov |

| O-H···N Hydrogen Bond | ~2.6 - 2.8 | Strong | Linking molecules into primary structural motifs. | tandfonline.comscispace.com |

| O-H···O Hydrogen Bond | ~1.7 - 2.7 | Strong | Interconnecting primary motifs into larger networks. | nih.govmdpi.com |

| π-π Stacking (parallel-displaced) | ~3.4 - 3.8 | Moderate (~ -3 to -5) | Stabilizing layered structures and 3D packing. | scispace.comacs.org |

| C-H···π Interaction | ~2.8 - 3.0 | Weak | Fine-tuning molecular packing. | mdpi.com |

This table provides illustrative data based on findings from various substituted pyridine and related heterocyclic compounds.

π-Stacking Interactions and Their Polarization

Tautomerism and Isomerism Research

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a key feature of hydroxypyridines. The presence of both hydroxyl (-OH) and amino (-NH2) functional groups on the pyridine ring of this compound introduces multiple possibilities for proton transfer, leading to a rich tautomeric landscape involving keto-enol and imine-enamine equilibria.

Theoretical calculations are indispensable for elucidating the relative stabilities of the various tautomers of substituted pyridines. Studies on related molecules like 3-hydroxypyridine and other dihydroxypyridine isomers show that the position of the proton is delicately balanced between the oxygen and nitrogen atoms of the ring and its substituents. nih.govresearchgate.netresearchgate.net This balance is dictated by factors inherent to the molecule's structure and its interaction with the surrounding medium. researchgate.net

In the gas phase, or in nonpolar solvents, the neutral enol (hydroxy) form of hydroxypyridine derivatives is generally found to be significantly more stable than the corresponding zwitterionic keto (pyridone) forms. nih.govresearchgate.net For a series of 3-hydroxypyridine derivatives, the neutral hydroxy form is more stable by a considerable margin of 43-56 kJ mol⁻¹ in the gas phase. nih.gov This preference is attributed to the intrinsic stability of the aromatic pyridine ring in its neutral state. For this compound, multiple enol forms are possible, alongside various keto and imine tautomers. Based on studies of analogous compounds, it is predicted that the enol forms, where both hydroxyl groups remain as -OH and the amino group as -NH2, would be the most stable species in the gas phase. The relative stability among the different enol tautomers would then be determined by the positions of the hydroxyl groups and the potential for intramolecular hydrogen bonding.

Table 1: Predicted Relative Stability of Tautomers in the Gas Phase based on Analogous Compounds

| Tautomer Type | Predicted Relative Stability | Rationale |

|---|---|---|

| Enol-amine | Most Stable | Preservation of aromaticity; favored in non-polar environments. nih.govresearchgate.net |

| Keto-amine | Less Stable | Disruption of aromaticity; higher dipole moment. nih.gov |

The presence of a solvent, particularly a polar one, can dramatically alter the tautomeric equilibrium. researchgate.net For 3-hydroxypyridine and its derivatives, polar solvents stabilize the zwitterionic or keto forms due to their larger dipole moments. nih.govwuxibiology.com In aqueous media, this effect is so pronounced that a reversal of tautomeric preference is often observed, with the pyridone form becoming more stable than the hydroxypyridine form. nih.govpsu.edu This stabilization is a result of both bulk solvent effects, which can be modeled by continuum models, and specific hydrogen-bonding interactions with solvent molecules. nih.govrsc.org For instance, studies on 3-hydroxypyridine show that the inclusion of explicit water molecules in calculations is crucial to accurately predict the dominance of the zwitterionic form in water. nih.govrsc.org For this compound, it is expected that polar protic solvents like water would significantly stabilize its keto-amine tautomers, where one or both hydroxyl groups have tautomerized to carbonyl groups, and the ring nitrogen may be protonated. The amino group can also participate in hydrogen bonding, further influencing the equilibrium.

Table 2: Predicted Tautomeric Preference in Different Solvents based on Analogous Compounds

| Solvent | Dielectric Constant (ε) | Predicted Dominant Tautomer Form | Reference |

|---|---|---|---|

| Gas Phase | 1 | Enol-amine | nih.govresearchgate.net |

| Cyclohexane | 2.02 | Enol-amine (with some Keto-amine) | mdpi.com |

| 1,4-Dioxane | 2.21 | Enol-amine | psu.edu |

| Chloroform (B151607) | 4.81 | Keto-amine becomes more significant | wuxiapptec.com |

| Acetonitrile | 37.5 | Keto-amine | nih.gov |

The interconversion between tautomers requires surmounting an energy barrier corresponding to the transition state of the proton transfer. For an uncatalyzed intramolecular proton transfer, this barrier can be quite high. aip.org However, the presence of solvent molecules, particularly those capable of forming a hydrogen-bonded "bridge" or "wire," can significantly lower this activation energy. nih.govwuxibiology.comaip.org Theoretical studies on Schiff bases formed from 2-aminopyridine (B139424) have shown that water-assisted proton transfer reactions have significantly lower barrier heights compared to the unassisted reaction in the gas phase. nih.gov Similarly, for the tautomerization of 2-hydroxypyridine, the presence of a single water molecule can dramatically reduce the energy barrier for interconversion. wuxibiology.com For this compound, it is anticipated that the barriers for proton transfer would be high in the gas phase but would be substantially lowered in protic solvents, allowing for rapid equilibration between the different tautomeric forms at room temperature. wuxibiology.com

Photoexcitation can alter the electronic structure and acidity/basicity of the functional groups, often leading to proton transfer in the excited state, a process known as ESIPT. nih.gov This phenomenon is common in molecules with intramolecular hydrogen bonds, such as hydroxypyridines. acs.orgnih.gov Upon absorption of light, a proton can be rapidly transferred from a donor (like an -OH group) to an acceptor (like the pyridine nitrogen), leading to the formation of an excited keto tautomer. nih.gov This excited tautomer then relaxes to the ground state, often with a large Stokes shift in its fluorescence spectrum. nih.gov Computational studies on molecules like 2-(2′-hydroxyphenyl)imidazo[1,2-a]pyridine (HPIP) show that the potential energy surfaces of the ground and excited states are crucial for understanding the ESIPT mechanism. acs.org The process is highly dependent on the molecular conformation, as twisting motions can lead to non-radiative decay pathways that compete with fluorescence. acs.org For this compound, with its multiple proton donor and acceptor sites, several ESIPT pathways are conceivable, potentially leading to complex photophysical behavior. Theoretical calculations would be essential to map the potential energy surfaces and identify the most likely ESIPT mechanisms and the resulting emissive species. acs.orgnih.gov

Advanced Spectroscopic and Structural Elucidation Research of 3 Aminopyridine 2,4 Diol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is a cornerstone for the structural determination of organic molecules, including 3-aminopyridine-2,4-diol. It provides data on the chemical environment of magnetically active nuclei.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for confirming the molecular structure of this compound. In ¹H NMR, the chemical shifts of protons provide information about their local electronic environment. For instance, aromatic protons typically resonate between 7.31–8.23 ppm, while protons of hydroxyl (-OH) and aliphatic (-CH₂) groups appear at distinct chemical shifts, such as 2.86 ppm and 4.56 ppm, respectively. researchgate.net The integration of these signals corresponds to the number of protons in each environment, and spin-spin coupling patterns reveal the connectivity between neighboring protons.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The chemical shifts of carbon atoms are sensitive to their hybridization and the nature of attached atoms. For example, carbons in carbonyl groups of ketones and imides can be observed at shifts around 192.4 ppm and 163.5-164.0 ppm, respectively, while aromatic carbons appear in the 115.5-153.8 ppm range. researchgate.net The combined analysis of ¹H and ¹³C NMR spectra allows for the unambiguous assignment of all atoms within the molecule, confirming the structure of this compound.

Table 1: Representative NMR Chemical Shifts for Functional Groups in this compound Derivatives.

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 7.31 - 8.23 researchgate.net | 115.5 - 153.8 researchgate.net |

| Hydroxyl (-OH) | 2.86 researchgate.net | - |

| Amino (-NH₂) | ~5.80 (in DMSO) chemicalbook.com | - |

| Pyridine (B92270) Ring C | - | ~102.5 - 148.1 rsc.org |

| Carbonyl (C=O) | - | ~163.5 - 192.4 researchgate.net |

Two-dimensional (2D) NMR techniques, such as Homonuclear Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY), are instrumental in elucidating the intricate network of proton-proton connectivities within this compound and its derivatives. researchgate.net

COSY spectra reveal correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. oxinst.com Off-diagonal cross-peaks in a COSY spectrum connect the signals of these coupled protons, allowing for the tracing of spin systems throughout the molecule. oxinst.com This is particularly useful for establishing the substitution pattern on the pyridine ring and the connectivity of any side chains.

TOCSY experiments extend the information provided by COSY by revealing correlations between all protons within a spin system, not just those that are directly coupled. oxinst.com This is achieved through a "spin-lock" period that allows for the transfer of magnetization along an entire chain of coupled spins. oxinst.com For complex derivatives of this compound, TOCSY can be invaluable for identifying all protons belonging to a particular structural fragment, even if some of the direct couplings are not resolved in the COSY spectrum. researchgate.netresearchgate.net

This compound can exist in different tautomeric forms due to the migration of a proton. NMR spectroscopy is a powerful technique for studying these tautomeric equilibria in solution. mdpi.com The observed chemical shifts of both protons and carbons are a weighted average of the shifts of the individual tautomers present. mdpi.com

The position of the tautomeric equilibrium can be influenced by factors such as the solvent, temperature, and the nature of substituents. researchgate.net For example, in some pyrazole (B372694) systems, a tautomeric equilibrium is observed in solution, leading to averaged signals in the NMR spectrum. mdpi.com By analyzing the chemical shifts and comparing them to those of model compounds where the tautomeric form is fixed, it is possible to determine the relative populations of the different tautomers in solution. psu.edu In some cases, separate signals for each tautomer can be observed at low temperatures, allowing for their individual characterization. dergipark.org.tr

Two-Dimensional NMR Techniques (e.g., HHCOSY, TOCSY) for Elucidating Connectivity

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The FT-IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibrations of the hydroxyl groups, with the broadening suggesting the presence of hydrogen bonding. The N-H stretching vibrations of the primary amino group typically appear in the 3300-3500 cm⁻¹ range.

The aromatic C=C and C=N stretching vibrations of the pyridine ring are expected to produce a series of bands in the 1600-1400 cm⁻¹ region. core.ac.uk The C-O stretching vibrations of the diol functionality will give rise to strong absorptions between 1300 and 1000 cm⁻¹. spectroscopyonline.com The presence and nature of hydrogen bonding can significantly influence the position and shape of the O-H and N-H stretching bands. Intramolecular and intermolecular hydrogen bonds can be distinguished by studying the effect of concentration on the FT-IR spectrum.

Table 2: Characteristic FT-IR Absorption Frequencies for this compound.

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | O-H Stretch (H-bonded) | 3200 - 3600 (broad) |

| Amino (-NH₂) | N-H Stretch | 3300 - 3500 |

| Aromatic Ring | C=C and C=N Stretch | 1600 - 1400 core.ac.uk |

| Diol | C-O Stretch | 1300 - 1000 spectroscopyonline.com |

To gain a more profound understanding of the vibrational spectrum of this compound, experimental FT-IR data can be correlated with theoretical calculations. nih.gov Density Functional Theory (DFT) methods, such as B3LYP, are commonly used to calculate the optimized molecular geometry and predict the vibrational frequencies and intensities. tandfonline.com

These computational studies provide a theoretical vibrational spectrum that can be compared with the experimental one. nih.gov The calculated frequencies are often scaled to better match the experimental values. nih.gov This correlation allows for a more precise assignment of the observed vibrational bands to specific atomic motions within the molecule. tandfonline.com Furthermore, computational analysis can help to elucidate the nature of complex vibrational modes that arise from the coupling of different functional groups and to investigate the effects of hydrogen bonding and tautomerism on the vibrational spectrum. researchgate.netnih.gov

Characterization of Functional Groups and Hydrogen Bonding

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal technique for probing the electronic structure of molecules. It measures the absorption of UV or visible light, which corresponds to the excitation of electrons from lower to higher energy orbitals. For aromatic and heterocyclic compounds like aminopyridine derivatives, UV-Vis spectra provide valuable information on conjugation, substituent effects, and electronic transitions.

The electronic absorption spectra of aminopyridine derivatives are characterized by bands arising from π → π* and n → π* transitions. In a study on Schiff bases derived from 2-amino-3-hydroxypyridine, the UV/Vis absorption bands recorded in ethanol (B145695) were assigned to their respective electronic transitions. orientjchem.org The spectra of these compounds are influenced by the solvent polarity, with different solvents causing shifts in the absorption maxima (λmax). orientjchem.orgresearchgate.net

For instance, the electronic absorption spectra of Schiff bases derived from 2- or 4-aminopyridine (B3432731) with substituted salicylaldehyde (B1680747) derivatives were examined in five different solvents. The observed bands were interpreted, and the data was used to calculate regression coefficients for the absorption band involving intermolecular charge transfer. researchgate.net Similarly, the UV-Vis spectra of furopyridine derivatives, which contain an aminopyridine moiety, show absorption bands around 280 nm and 340 nm, attributed to the phenyl-furo[2,3-b]pyridine part of the molecule. researchgate.net

Table 1: Representative UV-Vis Absorption Maxima for Aminopyridine Derivatives in Different Solvents

| Compound/Derivative Type | Solvent | λmax (nm) | Transition Type | Reference |

| Schiff Base of 2-amino-3-hydroxypyridine | Ethanol | 300-350 | n→π | orientjchem.org |

| Furopyridine Derivative | Various | ~280, ~340 | π→π | researchgate.net |

| 3-Aminopyridine-Chloranil Complex | Chloroform (B151607) | 534 | Charge Transfer | nih.gov |

| 3-Aminopyridine-TCNE Complex | Chloroform | 473 | Charge Transfer | nih.gov |

This table is illustrative and compiles data from various aminopyridine derivatives to show representative spectral values.

Aminopyridines can act as electron donors to form charge-transfer (CT) complexes with various π-acceptors. These complexes exhibit new, broad, and intense absorption bands in the visible region of the spectrum, which are not present in the spectra of the individual donor or acceptor molecules. nih.govjournals.co.za These new bands are known as CT bands and arise from the transition of an electron from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor. journals.co.za

The interactions between 3-aminopyridine (B143674) (as the electron donor) and π-acceptors like tetracyanoethylene (B109619) (TCNE), chloranil (B122849), and 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) have been studied spectrophotometrically. nih.gov The formation of these CT complexes was confirmed by the appearance of distinct CT absorption bands. nih.gov For example, the complex between 3-aminopyridine and chloranil in chloroform shows a CT band with a maximum at 534 nm. nih.gov The position and intensity of these bands are crucial for determining the stability constant (KCT) and molar extinction coefficient (εCT) of the complexes. nih.gov Similar studies have been conducted on complexes of 2,3-diaminopyridine (B105623) with acceptors like chloranilic acid, also showing characteristic CT bands. researchgate.net

In complexes with metal ions, such as those involving aminopyridine ligands and Fe(III), ligand-to-metal charge-transfer (LMCT) bands are observed. capes.gov.br These transitions are also a key feature of the electronic spectrum and are essential for understanding the electronic structure and reactivity of the complex. capes.gov.br

Time-dependent density functional theory (TD-DFT) is a powerful computational method used to predict and interpret the electronic absorption spectra of molecules. researchgate.netresearchgate.nettandfonline.com By calculating the excited state energies, TD-DFT allows for the theoretical prediction of absorption wavelengths (λmax), which can then be correlated with experimental UV-Vis data. researchgate.nettandfonline.com This correlation helps in the definitive assignment of electronic transitions.

For various aminopyridine derivatives, TD-DFT calculations have been successfully employed. In a study of a Schiff base complex of 2,3-diaminopyridine, TD-DFT computations were used to analyze the origin of the electronic spectra, and the calculated λmax values were in strong agreement with the experimental ones. researchgate.net Similarly, for 3-amino-4-(Boc-amino)pyridine, TD-DFT was used to compute the UV-Vis spectra in both the gas phase and in methanol, helping to understand the effect of the solvent on the electronic transitions. researchgate.net

In a study on 2,5-bis(benzoxazol-2-yl)thiophene-3,4-diol, the calculated absorption peak (397 nm) using TD-DFT methods was shown to be consistent with the experimental result (394 nm), confirming the accuracy of the theoretical approach for such diol-containing heterocyclic systems. This demonstrates the utility of TD-DFT in validating experimental findings and providing deeper insight into the electronic properties of complex molecules.

Charge Transfer (CT) Band Analysis in Complexes

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and for deducing its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. This precision allows for the unambiguous determination of a compound's elemental composition and, consequently, its molecular formula.

For many newly synthesized organic compounds, including complex heterocyclic systems, HRMS is a standard characterization technique. rsc.org For example, in the characterization of novel thiazole (B1198619) derivatives, HRMS (ESI) was used to confirm the calculated molecular formula by matching it with the experimentally found mass. rsc.org A calculated m/z of 249.0692 for [M+H]⁺ was confirmed by a found value of 249.0688, validating the proposed structure. rsc.org This level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. While no specific HRMS data for this compound is published, this technique would be essential for confirming its successful synthesis.

Table 2: Representative High-Resolution Mass Spectrometry Data for Related Heterocyclic Compounds

| Compound/Derivative | Ionization Mode | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Reference |

| Ethyl 2-amino-4-phenylthiazole-5-carboxylate | ESI | 249.0692 | 249.0694 | rsc.org |

| Benzyl 2-amino-4-methylthiazole-5-carboxylate | ESI | 249.0692 | 249.0688 | rsc.org |

| Diol CO-mechanophore 4 | APCI | 599.21 | 599.2238 |

This table provides examples of HRMS data used to confirm the molecular formulas of complex organic molecules.

In mass spectrometry, molecules are ionized and often break apart into smaller, charged fragments. The pattern of these fragments is predictable and characteristic of the molecule's structure. Analyzing these fragmentation patterns provides valuable clues about the connectivity of atoms and the presence of specific functional groups.

For simple aminopyridines, mass spectra show characteristic peaks. The mass spectrum of 3-aminopyridine, for instance, shows a molecular ion peak (M⁺) at m/z 94, with other significant fragments appearing at lower mass-to-charge ratios.

The fragmentation of more complex pyridine derivatives follows established chemical principles. A comprehensive study of the monoaminopyridines reported their physical and chemical properties, including their behavior in mass spectrometry. nih.gov In the analysis of a Schiff base ligand derived from 2-amino-3-hydroxy pyridine, the mass fragmentation pattern was key to elucidating its structure. mdpi.com Similarly, the mass spectrum of 4-(2-hydroxy-3-pyridylazo)phenol showed a molecular ion peak and several abundant fragment ions (e.g., at m/z 124, 96, and 68), which were analyzed to understand the molecule's breakdown pathways. journals.co.za The loss of stable neutral molecules like CO and HCN is a common fragmentation route for such aromatic compounds. journals.co.za

This systematic analysis of fragmentation is crucial for identifying unknown compounds or for confirming the structure of newly synthesized molecules.

Application in Gas-Phase Tautomerism Studies

The study of tautomerism, the ready interconversion of structural isomers, is crucial for understanding the reactivity and properties of heterocyclic compounds like this compound. In the gas phase, where intermolecular interactions are minimized, the intrinsic stability of different tautomeric forms can be assessed. Theoretical studies, often employing density functional theory (DFT), are instrumental in predicting the relative stabilities of tautomers in the gas phase.

For substituted pyridines, the position and electronic nature of substituents significantly influence the tautomeric equilibrium. For instance, in the well-studied case of 2-hydroxypyridine, the enol form is generally more stable in the gas phase. nih.gov However, the introduction of additional functional groups, as in this compound, complicates this picture. The presence of both amino and hydroxyl groups allows for multiple potential proton transfer pathways, leading to a variety of possible tautomeric structures.

Theoretical calculations on related pyrazole systems have shown that electron-donating groups, such as the amino group, tend to favor tautomeric forms where the substituent is at the C3 position. mdpi.com Conversely, electron-withdrawing groups often stabilize tautomers with the substituent at the C5 position. mdpi.com These findings suggest that for this compound, the amino group at the 3-position would likely influence the stability of the various keto-enol and amino-imino tautomers.

Furthermore, studies on similar heterocyclic systems indicate that the gas-phase tautomeric equilibrium can be significantly different from that in solution, where solvent molecules can stabilize specific forms through hydrogen bonding and other intermolecular interactions. nih.govwikipedia.org While direct experimental data on the gas-phase tautomerism of this compound is scarce, computational methods provide valuable insights into the likely predominant forms and the energetic barriers for their interconversion. mdpi.com

X-ray Diffraction Studies

Single crystal X-ray diffraction (SC-XRD) is the gold standard for determining the precise molecular structure of a compound in the solid state. uol.de This technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. uol.de The analysis of the positions and intensities of the diffracted beams allows for the calculation of the electron density distribution within the crystal, from which the atomic positions can be determined with high accuracy. uol.de

For derivatives of this compound, SC-XRD studies would provide definitive evidence of the predominant tautomeric form in the solid state. The resulting structural data, including bond lengths and angles, would confirm the location of hydrogen atoms and the nature of the bonding within the molecule. For example, in the crystal structure of a related diaminopyridinium salt, protonation at the ring nitrogen was confirmed, leading to a slight increase in the C-N-C bond angle within the pyridine ring. researchgate.net

The determination of the crystal system and space group provides fundamental information about the symmetry of the crystal lattice. For instance, various substituted pyridine and triazole compounds have been found to crystallize in systems such as monoclinic and triclinic. mdpi.comeurjchem.com

Table 1: Representative Crystallographic Data for Related Heterocyclic Compounds

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Ref. |

|---|---|---|---|---|---|---|---|---|---|---|

| 2-Aminopyridine (B139424) Barium Chloride | Orthorhombic | P2₁2₁2₁ | 5.281 | 5.410 | 14.898 | 90 | 90 | 90 | 425.638 | imanagerpublications.com |

| 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative | Triclinic | P-1 | 5.9308(2) | 10.9695(3) | 14.7966(4) | 100.5010(10) | 98.6180(10) | 103.8180(10) | 900.07(5) | mdpi.com |

| Dimer of a borosiloxane derivative | Monoclinic | P2₁/c | 11.0879(4) | 14.3707(4) | 16.2697(5) | 90 | 98.759(3) | 90 | 2562.20(13) | eurjchem.com |

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of non-covalent interactions, collectively termed supramolecular interactions. nih.govresearchgate.net These interactions, which include hydrogen bonding, π-π stacking, and van der Waals forces, play a critical role in determining the physical properties of the solid material.

In the case of this compound, the presence of amino and hydroxyl groups provides ample opportunities for the formation of extensive hydrogen-bonding networks. These hydrogen bonds can occur between molecules of the compound itself or with co-crystallized solvent molecules. For example, in the crystal structure of 3,4-diaminopyridinium hydrogen malonate, N-H···O hydrogen bonds link the cations and anions into layers. researchgate.net Similarly, the crystal packing of many organic compounds is stabilized by hydrogen bonds forming specific motifs, such as chains or rings. mdpi.com

Powder X-ray diffraction (PXRD) is a powerful technique used to characterize the crystalline nature of a bulk sample. researchgate.net Unlike SC-XRD, which requires a single, well-formed crystal, PXRD can be performed on a polycrystalline powder. The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample.

PXRD is commonly used to confirm the phase purity of a synthesized compound, to identify different polymorphic forms, and to monitor phase transitions. iucr.orgmdpi.com The positions and relative intensities of the diffraction peaks in a PXRD pattern are characteristic of a specific crystal structure. google.com For example, the PXRD patterns of different polymorphs of a compound will show distinct sets of peaks, allowing for their differentiation. iucr.org

In the context of this compound and its derivatives, PXRD would be a valuable tool for routine characterization of synthesized batches, ensuring consistency and purity. It can also be used in conjunction with other analytical techniques, such as differential scanning calorimetry (DSC), to study solid-state transformations under varying conditions.

Chemical Reactivity and Synthesis Mechanisms of 3 Aminopyridine 2,4 Diol

Reaction Pathways and Mechanisms

The reactivity of 3-aminopyridine-2,4-diol is characterized by the interplay of its amino and diol functional groups, which allows for a variety of chemical transformations.

Investigation of Proton Transfer Mechanisms

Proton transfer is a fundamental process in many reactions involving this compound and its derivatives. Theoretical and computational studies have shed light on these mechanisms. For instance, in related systems, the presence of hydroxyl groups facilitates excited-state intramolecular proton transfer (ESIPT). tandfonline.com This process is influenced by the electronic nature of substituents on the pyridine (B92270) ring, with both electron-donating and electron-withdrawing groups affecting the potential energy surfaces and the barriers for proton transfer. tandfonline.com

Computational studies on similar diol-containing compounds, such as 1-formyl 1,2-ethanediol, have shown that a syn-oriented hydroxyl group can assist in proton transfer during aminolysis, significantly accelerating the reaction rate by providing a favorable geometry for the transition state. nih.gov This concept of a "proton shuttle" is crucial for understanding catalysis in both chemical and biological systems. nih.gov The study of proton-coupled electron transfer (PCET) in non-canonical tyrosine residues within proteins further highlights how the local environment and thermodynamic properties influence reaction mechanisms, which can switch between stepwise and concerted pathways depending on the conditions. rsc.org

Oxidation Reactions (e.g., by Peroxomonophosphoric Acid)

The oxidation of aminopyridine derivatives has been a subject of kinetic and mechanistic studies. The oxidation of 3-aminopyridine (B143674) by peroxomonophosphoric acid (PMPA) to yield 3,3′-azoxypyridine is a second-order reaction, being first order in both the aminopyridine and the oxidizing agent at a constant acidity. chemicalbook.com The reaction's pH-rate profile is explained by the involvement of different PMPA species and the protonated and unprotonated forms of 3-aminopyridine. chemicalbook.com

In a different context, the oxidation of 3-aminopyridine adenine (B156593) dinucleotide phosphate (B84403) with sodium periodate (B1199274) leads to the oxidation of the ribose moiety and cleavage of the dinucleotide. nih.gov This process results in adenosine- and 3-aminopyridine-containing fragments. nih.gov The cleavage can occur through two main pathways: β-elimination or hydrolysis of the phosphodiester linkage. nih.gov

Reactions with Active Methylene (B1212753) Compounds (e.g., for Pyrazole (B372694) Derivatives)

The reaction of aminopyridine derivatives with active methylene compounds is a versatile method for synthesizing fused heterocyclic systems. For example, the diazonium salt of 3-aminopyridine can be coupled with active methylene compounds like malononitrile (B47326) and ethyl cyanoacetate. researchgate.netresearchgate.net This initial coupling product can then be reacted with hydrazine (B178648) hydrate (B1144303) to form novel pyrazole derivatives. researchgate.netresearchgate.net The reaction conditions, such as temperature and the use of a base like sodium acetate, are critical for the success of the coupling process. researchgate.netresearchgate.net

Similarly, 5-amino-4-formyl-pyrazoles can be condensed with various active methylene compounds to create fused heterocyclic rings like pyrazolo[3',4':5,6]pyrido[2,3-d]pyrimidines and dipyrazolopyridines. niscpr.res.in These reactions are often carried out under fusion conditions or in the presence of a base. niscpr.res.in

Synthesis Strategies and Methodologies

Modern synthetic chemistry emphasizes the development of efficient and environmentally benign methods for the preparation of complex molecules.

Green Chemistry Approaches in Synthesis

Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds. This includes the use of environmentally friendly solvents, such as water or bio-derived solvents like Cyrene, and the development of catalyst-free or recyclable catalyst systems. rsc.orgmdpi.com For instance, the synthesis of 2-aminothiophenes has been achieved in water using a recyclable, functionalized polyacrylonitrile (B21495) fiber catalyst. mdpi.com Ultrasound-assisted synthesis in aqueous media has also been employed to produce spiroindole-thiazepine derivatives in high yields through domino reactions. mdpi.com

The use of solvent-free conditions is another key aspect of green synthesis. sciforum.net Heating a mixture of reactants without a solvent can lead to efficient, one-pot syntheses of various heterocyclic derivatives. sciforum.net

Multicomponent Reactions for Derivative Synthesis

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step. sciforum.netnih.govbuketov.edu.kz This approach is highly atom-economical and efficient. nih.gov

The Biginelli reaction, a classic MCR, is used to synthesize 3,4-dihydropyrimidin-2(1H)-ones and has been adapted using organocatalysts like benzoic acid under thermal conditions. buketov.edu.kz MCRs have also been employed for the synthesis of 4-substituted aminopyrido[2,3-d]pyrimidine derivatives from 2-aminopyridines, triethyl orthoformate, and various primary amines under solvent-free conditions. sciforum.net The proposed mechanism for this transformation involves a series of nucleophilic additions, rearrangements, and intramolecular cyclizations. sciforum.net

Indium-catalyzed MCRs have also been reported for the synthesis of various heterocyclic frameworks. uc.pt These reactions often proceed through cascade mechanisms, such as A3-coupling followed by cycloisomerization, to generate structurally diverse products. uc.pt

Development of Novel Synthetic Routes

The synthesis of substituted pyridines and their derivatives is a cornerstone of heterocyclic chemistry, driven by their prevalence in pharmaceuticals and materials science. While specific novel routes for this compound are not extensively detailed in the literature, established methods for analogous compounds provide a framework for its potential synthesis.

One effective strategy involves the cyclocondensation of aminopyridine precursors. For instance, the synthesis of the parent pyrido[2,3-d]pyrimidine-2,4-diol is achieved through the condensation of methyl 2-aminonicotinate with urea, yielding the target structure. This approach could theoretically be adapted for this compound. Another versatile method is the multi-component reaction, where 2-aminopyridines, aldehydes, and alkynes are coupled in a domino reaction catalyzed by a bimetallic Cu-Mn spinel oxide, leading to the formation of imidazo[1,2-a]pyridines. researchgate.net

Furthermore, synthetic pathways starting from more readily available materials offer high-yield alternatives. For example, thiosemicarbazone 3-aminopyridine-2-carboxaldehyde (3-AP) can be synthesized from 2-chloro-3-nitropyridine (B167233) with a total yield of 55% through a multi-step process involving methylation and oxidation. google.com The development of such routes is critical for making these complex pyridine derivatives more accessible for research and application. google.com

| Starting Material | Key Reagents/Catalysts | Product Type | Reported Yield | Reference |

| 2-chloro-3-nitropyridine | 1. MeI, NaH 2. SeO₂ 3. Thiosemicarbazide | 3-AP (Thiosemicarbazone) | 55% (overall) | google.com |

| 2-aminopyridines, aldehydes, alkynes | Cu-Mn spinel oxide | Imidazo[1,2-a]pyridines | Up to 94% | researchgate.net |

| 3-fluoropyridine | 1. Strong base, CO₂ 2. Esterification 3. Ammonolysis 4. Hofmann degradation | 3-fluoro-4-aminopyridine | Not specified | google.com |

| 2,6-Dichloro-3-nitropyridine | Pd/C, H₂, NaHCO₃ | 3-Aminopyridine | 100% | chemicalbook.com |

Diazotization and Coupling Reactions

The diazotization of primary aromatic amines is a fundamental transformation in organic synthesis, creating highly versatile diazonium salt intermediates. organic-chemistry.org For 3-aminopyridine, this reaction is typically conducted using sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl at low temperatures (0-5 °C) to generate the corresponding pyridine-3-diazonium salt. researchgate.net It is crucial to note that the reactivity and stability of pyridinediazonium salts are significantly influenced by the position of the amino group; pyridine-3-diazonium salts are generally more stable than the highly unstable and non-isolable pyridine-2-diazonium salts. google.com

Once formed, the diazonium salt of 3-aminopyridine can participate in various coupling reactions. A notable example is its reaction with active methylene compounds, such as malononitrile and ethyl cyanoacetate, to yield pyridinylhydrazone derivatives. researchgate.net These products can then be used as precursors for synthesizing other heterocyclic systems, like pyrazoles. researchgate.net The process involves activating the methylene compound with a weak base, such as sodium acetate, to facilitate the coupling. researchgate.net

These diazonium intermediates are also employed in reactions that replace the diazo group. For instance, reacting a 3-aminopyridine with an alkyl nitrite under acidic conditions can generate a diazonium salt in situ, which then reacts with an alcohol to form a 3-alkoxypyridine derivative. google.com This method provides a direct route for the arylation of alcohols using aminopyridine precursors. google.com Azo dyes, characterized by the -N=N- group, are another major class of compounds prepared via diazo coupling, where the diazonium salt couples with a phenol (B47542) or an aromatic amine. globalresearchonline.net

Catalysis in Synthesis

Exploration of this compound as a Ligand in Catalytic Systems

While direct studies employing this compound as a ligand are not prominent, the broader class of aminopyridine ligands has been extensively explored in the development of advanced catalytic systems. ekb.eg The nitrogen atoms of the pyridine ring and the amino group make these molecules excellent candidates for coordinating with transition metals like iron, cobalt, ruthenium, and palladium, forming stable and catalytically active complexes. acs.orgrsc.org

These metal-aminopyridine complexes have demonstrated high activity and selectivity in a range of important chemical transformations. For example, iron(III) catecholate complexes containing aminopyridine ligands have been synthesized as functional models for intradiol catechol dioxygenases, enzymes that catalyze the oxidative cleavage of catechol. acs.org These complexes were active in the oxidation of catechol by O₂, affording intradiol cleavage products. acs.org A study found a correlation between the reaction rate and the optical parameters of the ligand-to-metal charge-transfer bands. acs.org

In another application, a cobalt complex with a tetradentate aminopyridine ligand served as an efficient single-component catalyst for the synthesis of cyclic carbonates from epoxides and carbon dioxide under solvent-free conditions. rsc.org Similarly, pyridylidene amine (PYA) ligands, which are derived from aminopyridines, have been used to create ruthenium complexes for ketone transfer hydrogenation and iridium complexes for the hydrosilylation of alkynes. acs.org The donor-flexible nature of these ligands is believed to stabilize the metal center in various oxidation states, facilitating the catalytic cycle. acs.org

| Ligand Type | Metal Center | Catalyzed Reaction | Key Findings | Reference |

| Aminopyridine Catecholate | Iron (Fe) | Oxidation of catechol by O₂ | Active for intradiol cleavage; reaction rate correlates with LMCT bands. | acs.org |

| Tetradentate Aminopyridine | Cobalt (Co) | Cycloaddition of CO₂ and epoxides | Single-component catalyst, excellent recyclability. | rsc.org |

| Pyridylidene Amide (PYA) | Ruthenium (Ru) | Ketone transfer hydrogenation | Activity is solvent-dependent. | acs.org |

| Pyridylidene Amide (PYA) | Iridium (Ir) | Hydrosilylation of phenylacetylenes | High selectivity for Z-olefin (>90%). | acs.org |

| 4-aminopyridine (B3432731) | Nickel (Ni) | Removal of orange G dye | Almost complete removal after 90 minutes. | ekb.eg |

Based on a thorough review of the available scientific literature, there is a significant lack of published research on the coordination chemistry and supramolecular assemblies specifically involving the chemical compound This compound .

Consequently, it is not possible to generate a detailed, scientifically accurate article that adheres to the provided outline. The required topics, including metal complexation studies (coordination modes, synthesis of transition metal complexes, influence of metal ions) and supramolecular chemistry (self-assembly processes, hydrogen bonding), are not documented for this specific compound in the accessible research databases and publications.

While information exists for the related parent compound, 3-aminopyridine, the strict focus of the request on This compound cannot be met with the currently available scientific data.

Coordination Chemistry and Supramolecular Assemblies Involving 3 Aminopyridine 2,4 Diol

Supramolecular Chemistry and Crystal Engineering

Role of Solvent Molecules in Supramolecular Topologies

The solvent is not merely an inert medium for crystallization but an active participant that can significantly influence the self-assembly process and the final supramolecular structure. nih.gov Its properties, such as polarity, viscosity, and the ability to form hydrogen bonds, can dictate which intermolecular interactions are favored, leading to different crystalline forms or network dimensionalities. researchgate.net

The influence of the solvent can be observed in several key aspects:

Hydrogen Bonding: Solvents capable of acting as hydrogen bond donors or acceptors can interact with the amino and diol functional groups of 3-aminopyridine-2,4-diol. These interactions can either promote or inhibit the formation of specific hydrogen-bonding motifs between the ligand molecules themselves, thereby influencing the self-assembly pathway. The solubility of the resulting complexes is often enhanced by hydrogen bonding between the complex and the solvent molecules. researchgate.net

Template Effects: In some cases, solvent molecules can become incorporated into the crystal lattice, acting as templates around which the supramolecular framework is built. These guest molecules can fill voids and stabilize the structure through van der Waals forces or hydrogen bonding, leading to the formation of clathrate-like structures. The removal of these solvent molecules can sometimes lead to a stable, porous framework or a structural transformation.

The choice of solvent can be a critical parameter in "crystal engineering," allowing for the targeted synthesis of polymorphs or materials with different network topologies from the same set of molecular components. researchgate.net

| Solvent Property | Influence on Supramolecular Assembly |

| Polarity | Affects the solubility of reactants and the strength of electrostatic interactions. |

| Hydrogen Bonding Capability | Competes with or facilitates intermolecular hydrogen bonds between ligands. |

| Steric Hindrance | Can limit the coordination number of the metal center and influence packing. |

| Viscosity | Can affect the kinetics of crystal growth and the formation of metastable phases. |

Design Principles for Supramolecular Systems

The rational design of supramolecular systems involving this compound is guided by a set of established principles that leverage the geometric and chemical information encoded within the molecular building blocks. nih.govfrontiersin.org These principles aim to control the connectivity and directionality of intermolecular interactions to achieve a desired network architecture.

Key design strategies applicable to systems with this compound include:

Directional Bonding Approach: This is a fundamental strategy that relies on the use of strong and directional interactions, primarily metal-ligand coordination bonds, to guide the assembly process. nih.gov The predictable geometry of coordination around a metal center, combined with the specific coordination sites on the this compound ligand (the pyridine (B92270) nitrogen, the amino group, and the diol oxygens), allows for the construction of discrete 2D or 3D structures. nih.gov

Symmetry Interaction Approach: This principle involves matching the symmetry of the ligands with the symmetry of the metal coordination environment to produce highly symmetric, often polyhedral, structures. nih.gov By carefully selecting metal ions that favor specific coordination geometries (e.g., octahedral, tetrahedral, square planar), it is possible to direct the self-assembly of this compound into predictable and aesthetically pleasing architectures.

Weak Link Approach: This strategy utilizes a combination of strong, kinetically inert bonds and weaker, more labile bonds. The formation of the initial, kinetically controlled product is often driven by a chelating effect, which can then rearrange into a thermodynamically more stable structure. nih.gov The different potential coordination modes of this compound could be exploited within this approach.

Non-covalent Interaction-driven Assembly: Beyond metal coordination, the design of supramolecular systems heavily relies on other non-covalent interactions. frontiersin.org For this compound, the amino and diol groups are prime sites for robust hydrogen bonding. These interactions, along with π-π stacking of the pyridine rings, can be used to assemble molecules into tapes, sheets, or three-dimensional networks. researchgate.netmdpi.com The interplay between hydrogen bonding, halogen bonding (if halogenated derivatives are used), and π-π stacking is crucial in determining the final crystal packing. mdpi.com

The successful design of supramolecular systems requires a deep understanding of the interplay between these various forces and the influence of the reaction environment, particularly the solvent. nih.gov

| Design Principle | Core Concept | Relevant Interactions for this compound |

| Directional Bonding | Use of directional metal-ligand bonds to control structure. nih.gov | Coordination via pyridine N, amino N, and diol O atoms. |

| Symmetry Interaction | Matching ligand and metal symmetry for high-symmetry structures. nih.gov | Combination with metal ions preferring specific geometries. |

| Weak Link Approach | Utilizing a combination of strong and weak bonds for controlled assembly. nih.gov | Potential for different coordination modes and chelation. |

| Non-covalent Assembly | Use of hydrogen bonds, π-π stacking, etc., to guide assembly. frontiersin.org | Strong hydrogen bonding via -NH2 and -OH groups; π-π stacking of pyridine rings. |

Medicinal Chemistry and Biological Target Interactions of 3 Aminopyridine 2,4 Diol Derivatives

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds to enhance their biological activity and selectivity. nih.govgoogle.com For aminopyridine derivatives, these studies have provided valuable insights into how chemical modifications influence their therapeutic potential.

The biological activity of aminopyridine derivatives is significantly influenced by the nature and position of substituents on the pyridine (B92270) ring. nih.gov Research has shown that the introduction of specific functional groups can modulate the potency and selectivity of these compounds.

For instance, in a series of 2-phenyl-substituted benzimidazoles, which share structural similarities with aminopyridine systems, the presence of an amine group at the R¹ position enhanced the inhibition of COX-1, COX-2, and 5-lipoxygenase enzymes. nih.gov Furthermore, lipophilic groups at the R⁵ position favored COX-1 inhibition, while hydrophilic groups at the same position enhanced COX-2 inhibition. A methoxy (B1213986) substitution was found to be favorable for 5-lipoxygenase inhibition. nih.gov

In another study on pyridine derivatives, the antiproliferative activity was found to be related to the number and position of methoxy (-OCH₃) groups. nih.gov An increase in the number of these substituents led to a decrease in the IC₅₀ value, indicating higher activity. nih.gov Conversely, the presence of halogen atoms or bulky groups in the structure tended to result in lower antiproliferative activity. nih.gov

The table below summarizes the effect of different substituents on the biological activity of pyridine derivatives based on various studies.

| Substituent Group | Position | Effect on Biological Activity | Target |

| Amine (-NH₂) | R¹ | Enhanced inhibition | COX-1, COX-2, 5-lipoxygenase |

| Lipophilic Group | R⁵ | Favored inhibition | COX-1 |

| Hydrophilic Group | R⁵ | Enhanced inhibition | COX-2 |

| Methoxy (-OCH₃) | - | Increased antiproliferative activity | Cancer cell lines |

| Halogens (Br, Cl, F) | - | Lowered antiproliferative activity | Cancer cell lines |

| Bulky Groups | - | Lowered antiproliferative activity | Cancer cell lines |

This table illustrates the general trends observed for substituent effects on the biological activity of pyridine-based compounds.

For example, the 2-aminopyridine (B139424) moiety has been identified as a potential structural core for inhibitors of BACE1 (β-site amyloid precursor protein cleaving enzyme 1), an important target in Alzheimer's disease research. nih.gov Similarly, a 3-aminopyridin-2-one scaffold has been identified for the inhibition of Monopolar Spindle 1 (MPS1) and Aurora kinases, which are targets in cancer therapy. nih.gov

The development of combinatorial libraries of 2-aminopyridine derivatives has allowed for the synthesis and screening of a large number of related compounds to establish robust structure-activity relationships. google.com This approach accelerates the process of identifying optimal structures for therapeutic intervention. google.com

Analysis of Substituent Effects on Biological Activity

Ligand-Biomolecule Interactions

Understanding how 3-aminopyridine-2,4-diol derivatives interact with biological macromolecules at the molecular level is crucial for rational drug design. These interactions can involve various biological targets, including DNA, enzymes, and other proteins.

Pyridine derivatives have been shown to interact with DNA, which can be a mechanism for their anticancer activity. scirp.orgnih.gov For instance, certain 3-aminomethyl pyridine chalcone (B49325) derivatives have been investigated for their DNA binding affinity. nih.gov Studies using UV-based DNA titration and fluorescence emission with a DNA-ethidium bromide complex revealed that these compounds can bind to DNA. nih.gov This interaction is thought to contribute to their cytotoxic effects on cancer cells by inducing apoptosis. nih.gov The antigene strategy, which involves the sequence-specific recognition of duplex DNA by triplex-forming oligonucleotides (TFOs), has also been explored using modified aminopyridine derivatives. oup.com

3-Aminopyridine (B143674) derivatives have been extensively studied as inhibitors of various enzymes and proteins implicated in disease.

Kinases: A fragment library based on 3-aminopyridin-2-one identified inhibitors of the mitotic kinase Monopolar Spindle 1 (MPS1) and the Aurora kinase family, both of which are attractive targets for cancer therapy. nih.gov X-ray crystallography has revealed key interactions with a conserved lysine (B10760008) residue in the kinase domain. nih.gov Additionally, aminopyridine derivatives have been patented as inhibitors of the TAM family of kinases. google.com

BACE-1: The 2-aminopyridine structure is a focus for developing non-peptidyl inhibitors of BACE-1, an enzyme involved in the production of amyloid-β peptides in Alzheimer's disease. nih.gov While initial synthetic compounds showed weak inhibitory activity, the aminopyridine motif is still considered a promising starting point for BACE-1 inhibitors. nih.gov In a related scaffold, 2-amino-3,4-dihydroquinazolines, the exocyclic amino group was found to form hydrogen bonds with the catalytic aspartic acid residues (Asp32 and Asp228) of BACE-1. researchgate.netacs.org

The table below provides examples of 3-aminopyridine derivatives and their interactions with specific enzymes.

| Derivative Scaffold | Target Enzyme/Protein | Key Interactions |

| 3-Aminopyridin-2-one | MPS1 and Aurora Kinases | Interaction with a conserved lysine residue. nih.gov |

| 2-Aminopyridine | BACE-1 | Binds to the active site. nih.gov |

| 2-Amino-3,4-dihydroquinazoline | BACE-1 | Hydrogen bonding with catalytic aspartates (Asp32, Asp228). researchgate.netacs.org |

This table showcases specific examples of aminopyridine-based scaffolds and their documented interactions with key protein targets.

Molecular modeling and docking are powerful computational tools used to predict and analyze the binding of ligands to their biological targets. mdpi.com These techniques are instrumental in identifying potential new targets and in guiding the design of more potent and selective inhibitors. pomics.com

For BACE-1 inhibitors, molecular docking simulations have been used to understand how aminopyridine derivatives bind to the active site. nih.gov In the case of 2-amino-3,4-dihydroquinazoline inhibitors of BACE-1, structure-based design, informed by X-ray crystallography, led to a significant increase in potency by targeting the S1' pocket of the enzyme. researchgate.netacs.org

Molecular modeling has also been applied to study 3-aminopyridine transition metal complexes to understand their biological activity. scirp.org Density Functional Theory (DFT) calculations have been used to determine quantum mechanical and chemical reactivity parameters, which are then correlated with their cytotoxic activity. scirp.org

Interactions with Enzymes and Proteins (e.g., kinases, BACE-1)

Pharmacological Relevance of 3-Aminopyridine Scaffolds

The 3-aminopyridine scaffold is a heterocyclic compound that has garnered significant attention in pharmacological and biochemical research due to its diverse biological activities. As one of three isomeric forms of aminopyridine, the 3-aminopyridine structure is a key building block in medicinal chemistry. researchgate.net Its utility is rooted in its versatile reactivity and its capacity to form hydrogen bonds, which are critical in the development of therapeutic agents. The pyridine nucleus itself is an integral part of numerous natural products and synthetic drugs, highlighting its importance in the design of new molecules with a wide range of biological properties. ekb.egekb.egrsc.org

Applications in Drug Discovery and Development

The 3-aminopyridine scaffold and its derivatives have been extensively explored for various therapeutic applications, demonstrating their versatility in targeting a wide array of biological processes. scirp.org This has led to their investigation in oncology, infectious diseases, and neurology.

Anticancer Activity: The 3-aminopyridine core is a prominent feature in the development of anticancer agents. One of the most notable applications is in the design of ribonucleotide reductase (RR) inhibitors. RR is a critical enzyme for DNA synthesis and repair, making it an attractive target for cancer therapy. Triapine, a thiosemicarbazone derivative of 3-aminopyridine-2-carboxaldehyde, is a well-known inhibitor of this enzyme. taylorandfrancis.comwikipedia.org Furthermore, transition metal complexes incorporating 3-aminopyridine have shown significant antitumor activity. scirp.org

Derivatives based on the 3-aminopyridin-2-one scaffold have been identified as potent inhibitors of mitotic kinases such as Monopolar Spindle 1 (MPS1) and the Aurora kinase family, both of which are key targets in cancer treatment. The 3-aminopyridine scaffold is also a foundational structure for developing inhibitors of nicotinamide (B372718) phosphoribosyltransferase (NAMPT), with some derivatives showing high potency in enzyme assays. Fused heterocyclic systems derived from aminopyridines, such as imidazo[1,2-a]pyridines, have also emerged as a significant class of anticancer compounds. researchgate.net

Antimicrobial and Antiprotozoal Activity: Pyridine derivatives, including those with a 3-amino substitution, have demonstrated considerable antibacterial and antifungal properties. Research has shown that metal complexes of 3-aminopyridine are effective against various pathogenic strains. researchgate.netscirp.org While 3-aminopyridine itself may not show activity, its polymerization can lead to potent antistaphylococcal agents. chemicalbook.com

In the realm of neglected tropical diseases (NTDs), the aminopyridine scaffold is of great interest for creating new drugs against protozoan parasites like Trypanosoma cruzi (Chagas disease), Trypanosoma brucei (African trypanosomiasis), and Leishmania species. nih.govtandfonline.com The inclusion of the aminopyridine moiety can enhance crucial drug-like properties, such as aqueous solubility and metabolic stability. nih.gov

Other Therapeutic Areas: The applications of 3-aminopyridine scaffolds extend beyond cancer and infectious diseases. Certain derivatives have been reported to possess neuroprotective properties. wikipedia.org Additionally, related structures like 3-cyano-2-oxa-pyridines are being investigated for their potential as cardiotonic agents. ekb.eg The imidazo[1,2-a]pyridine (B132010) scaffold, accessible from aminopyridine precursors, has also been associated with anti-inflammatory effects. researchgate.net The versatility of the pyridine ring is further underscored by its presence in drugs developed for viral infections, including HIV. rsc.orgrsc.org

Table 1: Applications of 3-Aminopyridine Scaffolds in Drug Discovery

| Therapeutic Area | Derivative/Scaffold Type | Biological Target(s) |

| Anticancer | Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone) | Ribonucleotide Reductase (RR) wikipedia.org |

| 3-Aminopyridin-2-one Fragments | Monopolar Spindle 1 (MPS1), Aurora Kinases | |

| General 3-Aminopyridine Derivatives | Nicotinamide Phosphoribosyltransferase (NAMPT) | |

| Imidazo[1,2-a]pyridines | Various (e.g., p110a) rsc.orgresearchgate.net | |

| Transition Metal Complexes | DNA, Enzymes scirp.org | |

| Antimicrobial | Polymerized 3-Aminopyridine | Bacterial targets chemicalbook.com |

| Transition Metal Complexes | Microbial cells researchgate.netscirp.org | |

| Antiprotozoal | General Aminopyridine Derivatives | T. cruzi, T. brucei, Leishmania spp. targets nih.govtandfonline.com |

| Neuroprotection | General 3-Aminopyridine Derivatives | Neurological targets wikipedia.org |

| Cardiotonic | 3-Cyano-2-oxa-pyridines | Cardiac muscle targets ekb.eg |

| Anti-inflammatory | Imidazo[1,2-a]pyridines | Inflammatory pathway targets researchgate.net |

| Antiviral | General Pyridine Derivatives | HIV targets rsc.orgrsc.org |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-aminopyridine derivatives, and how can purity be validated?

- Methodology : Multi-step synthesis often involves nucleophilic substitution or catalytic amination. For example, 2-aminopyridin-3-ol (CAS 16867-03-1) is synthesized via hydroxylation and amination of pyridine precursors under inert atmospheres .

- Purity Validation : Use HPLC (≥95% purity threshold) and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity. Cross-reference with Certificates of Analysis (COA) for batch-specific data .

Q. What analytical techniques are critical for characterizing 3-aminopyridine-2,4-diol’s physicochemical properties?

- Techniques :

- Thermodynamic Data : Differential Scanning Calorimetry (DSC) for melting/boiling points (e.g., 4-aminopyridine: m.p. 155–158°C ).

- Spectroscopy : FT-IR for functional group analysis (e.g., –NH₂ and –OH stretches) and mass spectrometry for molecular weight confirmation .

- Solubility : Test in polar solvents (DMF, DMSO) and aqueous buffers at varying pH levels .

Q. What safety precautions are essential during handling and storage?

- Handling : Use fume hoods, anti-static equipment, and personal protective gear (gloves, goggles) to avoid inhalation or dermal contact. Dust control is critical to prevent explosions .

- Storage : Keep in airtight containers in dry, ventilated areas away from oxidizers and acids. Monitor for decomposition via periodic COA checks .

Advanced Research Questions

Q. How can researchers optimize reaction yields for 3-aminopyridine derivatives in multi-step syntheses?

- Experimental Design :

- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C) for amination efficiency.

- Solvent Optimization : Compare polar aprotic solvents (e.g., THF vs. DMF) to enhance solubility and reduce side reactions .

- Kinetic Studies : Use in situ NMR or HPLC to track intermediate formation and adjust reaction times .

Q. How should contradictory data on compound stability (e.g., thermal decomposition) be resolved?

- Data Reconciliation :

- Reproduce experiments under standardized conditions (e.g., NIST-recommended protocols for thermodynamic measurements ).

- Conduct accelerated stability studies (40°C/75% RH for 6 months) and compare degradation profiles using mass spectrometry .

- Publish method details (e.g., heating rates in DSC) to enable cross-lab validation .

Q. What strategies mitigate toxicity risks in pharmacological applications of aminopyridine derivatives?

- Toxicological Profiling :

- In Vitro Assays : Screen for acute toxicity (e.g., LD₅₀ in cell lines) and cytochrome P-450 interactions .

- Metabolite Tracking : Use LC-MS to identify toxic byproducts (e.g., reactive quinones) during metabolic studies .

- Structural Modifications : Introduce substituents (e.g., –CF₃) to reduce bioaccumulation, as seen in 2-amino-3-chloro-5-(trifluoromethyl)pyridine .

Q. How can computational modeling predict the reactivity of this compound in drug design?

- Methods :

- Density Functional Theory (DFT) : Calculate electron density maps to identify nucleophilic/electrophilic sites .

- Molecular Docking : Simulate interactions with target proteins (e.g., cholinesterase inhibitors ).

- QSAR Models : Corrogate substituent effects with bioactivity data from analogs like 4-aminopyridine .

Contradictions and Limitations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.